1-(2-Aminoethyl)-3-isopropylurea dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of urea derivatives can involve various methods, including the reaction of amines with carbonyl compounds. Paper describes the use of isopropylamine as an amino donor in the asymmetric synthesis of unnatural amino acids through ω-transaminase-catalyzed amino group transfer. This method could potentially be adapted for the synthesis of 1-(2-Aminoethyl)-3-isopropylurea dihydrochloride by choosing appropriate α-keto acids and optimizing the reaction conditions for the desired urea derivative.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety. In the context of this compound, the compound would have a urea core with an isopropyl group and a 2-aminoethyl group attached to it. Paper discusses the synthesis and absolute configuration of isomers of a neuronal excitant, which involves the use of spectral data such as optical rotation, circular dichroism, and nuclear magnetic resonance. Similar analytical techniques could be employed to determine the molecular structure and configuration of this compound.
Chemical Reactions Analysis
The reactivity of urea derivatives can vary depending on the substituents attached to the urea nitrogen atoms. Paper describes an unexpected reaction yielding β-enaminones when isodehydracetic acid reacts with amines in the presence of a coupling agent. Although this reaction does not directly relate to the synthesis of this compound, it highlights the potential for novel reactions involving amines and carbonyl compounds, which could be relevant for exploring the reactivity of similar urea compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would include its solubility, melting point, boiling point, and stability. These properties are influenced by the molecular structure and the presence of functional groups. While the provided papers do not discuss the specific properties of this compound, the methods and analyses used in these papers could be applied to determine such properties. For example, the volatility of the ketone product mentioned in paper suggests that the physical properties of the compounds involved in the reaction are important considerations in the synthesis process.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-aminoethyl)-3-propan-2-ylurea;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O.2ClH/c1-5(2)9-6(10)8-4-3-7;;/h5H,3-4,7H2,1-2H3,(H2,8,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGXMTVICZFVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.